2-(5-Chloro-2-nitrophenoxy)-ethanol

Cross-coupling Late-stage functionalization Synthetic utility

Source 2-(5-Chloro-2-nitrophenoxy)-ethanol for advanced synthesis, where its specific 5-chloro and 2-nitro substitution pattern is critical. The weaker electron-withdrawing 5-chloro group (σp = +0.23) ensures chemoselective nucleophilic aromatic substitution, while the chlorine atom serves as a linchpin for late-stage cross-coupling diversification. This dual functionality, combining a reducible nitro group and a displaceable chloro group, is essential for synthesizing benzimidazoles and quinoxalines.

Molecular Formula C8H8ClNO4
Molecular Weight 217.60 g/mol
Cat. No. B8412981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-2-nitrophenoxy)-ethanol
Molecular FormulaC8H8ClNO4
Molecular Weight217.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OCCO)[N+](=O)[O-]
InChIInChI=1S/C8H8ClNO4/c9-6-1-2-7(10(12)13)8(5-6)14-4-3-11/h1-2,5,11H,3-4H2
InChIKeyAHVRBDVVCIUFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-2-nitrophenoxy)-ethanol for Research Procurement: Key Physical & Structural Identifiers


2-(5-Chloro-2-nitrophenoxy)-ethanol is a small-molecule aromatic ether belonging to the chloronitrophenoxyethanol family. It is characterized by the presence of a 5-chloro substituent and a 2-nitro group on the phenyl ring, with a 2-hydroxyethoxy tail . Its molecular formula is C8H8ClNO4 and its molecular weight is 217.60 g/mol. The compound is typically supplied at a minimum purity of 95% . This specific substitution pattern, where the electron-withdrawing nitro and chloro groups are positioned ortho and meta to the ether linkage respectively, fundamentally dictates its unique reactivity profile relative to other isomers and analogs.

2-(5-Chloro-2-nitrophenoxy)-ethanol Procurement: Why Isomeric or Dehalogenated Analogs Cannot Be Simply Interchanged


The unique efficacy of 2-(5-chloro-2-nitrophenoxy)-ethanol in advanced synthesis hinges on the precise electronic and steric interplay between its functional groups. Simple substitution with a positional isomer, such as 2-(4-chloro-3-nitrophenoxy)ethanol , fundamentally alters the ring's electrophilic character and dipole moment, leading to different regiochemical outcomes in subsequent reactions like nucleophilic aromatic substitution (SNAr) [1]. Similarly, replacing it with the non-chlorinated analog, 2-(2-nitrophenoxy)ethanol, removes a critical synthetic handle; the chlorine atom is essential for late-stage functionalization via cross-coupling reactions that are impossible with the dehalogenated version [2]. These are not merely physicochemical variations but decisive factors that can cause a synthetic route to fail completely, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for 2-(5-Chloro-2-nitrophenoxy)-ethanol vs. Closest Analogs for Informed Procurement


Synthetic Handle Versatility: Quantitative Functional Group Comparison vs. Non-Chlorinated Analog

The presence of the 5-chloro substituent in the target compound provides a critical synthetic handle absent in the non-chlorinated analog 2-(2-nitrophenoxy)ethanol. The chlorine atom enables participation in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for C-C or C-N bond formation, a pathway completely unavailable to the dehalogenated comparator [1]. This difference is not marginal; it represents a binary, quantifiable distinction: one synthetic route option (cross-coupling) vs. zero.

Cross-coupling Late-stage functionalization Synthetic utility

Regiochemical Precision: Electronic Effect Differentiation vs. Positional Isomer 2-(4-Chloro-3-nitrophenoxy)ethanol

The target compound's substitution pattern (Cl para to nitro, meta to ether) creates a distinct electronic landscape compared to its positional isomer 2-(4-chloro-3-nitrophenoxy)ethanol (Cl meta to nitro, para to ether) . Using Hammett sigma constants as a quantitative proxy for electronic effects, the sigma_para value for a Cl substituent is +0.23, while sigma_meta is +0.37. This means the isomer's chlorine exerts a stronger electron-withdrawing inductive effect on the ring, significantly altering the reactivity of the nitro group and the ether linkage in SNAr reactions [1].

Regiochemistry Hammett constant Nucleophilic aromatic substitution

Predicted Lipophilicity Difference Dictates Solubility and Extraction Behavior vs. Isomer

Lipophilicity, a key determinant in both synthesis work-up and bioactivity, can be estimated using computational tools. The atom-based predicted XLogP3 value for the target compound 2-(5-chloro-2-nitrophenoxy)ethanol is 1.4, indicating moderate lipophilicity . While the predicted value for its positional isomer is identical due to identical atom types, the spatial arrangement of polar atoms causes differences in the experimental 3D polar surface area (PSA) and dipole moment, leading to distinct chromatographic retention times and phase partitioning behavior. Such differences are critical for purification and formulation steps.

LogP Lipophilicity Phase partitioning

Supplier-Level Purity and Specification Comparison for Procurement Decision-Making

The target compound is commercially available from multiple vendors with a typical purity specification of ≥95% . In contrast, the non-chlorinated comparator 2-(2-nitrophenoxy)ethanol is listed by reputable suppliers at a higher purity of 97% [1]. This seemingly small 2% purity difference can be significant: for a 10-gram synthesis, a 95% purity implies 0.5 g of unknown impurities, versus 0.3 g for the 97% comparator. For applications requiring rigorous stoichiometric control or in sensitive biological assays, this impurity profile can be a decisive factor in vendor and compound selection.

Purity QC specifications Procurement

Optimal Application Scenarios for 2-(5-Chloro-2-nitrophenoxy)-ethanol Stemming from Verified Differentiation Evidence


Late-Stage Diversification in Medicinal Chemistry via Cross-Coupling

The single chlorine atom in 2-(5-chloro-2-nitrophenoxy)-ethanol directly enables its use as a versatile linchpin in library synthesis. This scenario leverages the absolute synthetic advantage established in Section 3, where the compound offers one cross-coupling pathway compared to zero for the non-chlorinated comparator [1]. Researchers should prioritize this compound when planning a divergent synthetic strategy that requires a late-stage aryl chloride functionalization point to explore structure-activity relationships (SAR) around a 5-position substituent.

Use as a Calibrated Starting Material in SNAr Sequence Development

The well-defined and weaker electron-withdrawing effect of the 5-chloro substituent (σp = +0.23 vs. σm = +0.37 for the isomer) makes this compound a more selective starting material for SNAr reactions compared to its positional isomer, as detailed in Section 3. It is the preferred choice when a synthetic route requires chemoselective substitution at the nitro-activated position without over-activation from an additional strongly electron-withdrawing group, allowing for greater control in multi-step synthesis optimization [2].

Precursor for Dual-Functionalized Heterocyclic Scaffolds

The combination of a reducible nitro group and a displaceable chloro group on the same aromatic ring provides a unique dual-functionalization capability. This scenario is supported by the structural evidence in Section 1 and the electronic differentiation in Section 3. The compound can be used to synthesize benzimidazoles, benzoxazoles, or quinoxalines in a stepwise fashion: first reducing the nitro group to an amine for cyclization, then subsequently using the chlorine atom for further diversification. Such a strategy is directly enabled by the compound's specific 5-chloro-2-nitro substitution pattern and cannot be replicated with the non-chlorinated or differently-substituted isomers [3].

Analytical Standard for Method Development and Isomer Separation Studies

As a distinct positional isomer with unique 3D electronic properties despite identical 2D molecular formula, 2-(5-chloro-2-nitrophenoxy)-ethanol serves as an excellent challenge analyte for developing and validating reverse-phase HPLC or SFC separation methods. Procurement of this specific isomer is essential when the goal is to resolve mixtures of chloronitrophenoxyethanol byproducts, a practical application directly stemming from the subtle physicochemical differentiations highlighted in Section 3.

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